molecular formula C18H14O2 B183195 2-(Benzyloxy)-1-naphthaldehyde CAS No. 52805-48-8

2-(Benzyloxy)-1-naphthaldehyde

Cat. No.: B183195
CAS No.: 52805-48-8
M. Wt: 262.3 g/mol
InChI Key: VEMDBXGFPCYWJJ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-naphthaldehyde is a benzaldehyde derivative . It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzaldehyde group attached to a naphthalene ring via an oxygen atom . The molecular weight of this compound is 212.24 g/mol .


Chemical Reactions Analysis

This compound undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate . This reaction is an example of a [1,3] O-to-C rearrangement .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.24 g/mol . It has a linear formula of C6H5CH2OC6H4CHO . The compound has a density of 1.339 g/mL at 25 °C (lit.) . It has a boiling point of 326 °C (lit.) .

Scientific Research Applications

  • Catalytic Activity in Dioxidomolybdenum(VI) Complexes : A study by Pasayat et al. (2014) explored the synthesis of dioxidomolybdenum(VI) complexes using derivatives of 2-hydroxy-1-naphthaldehyde. These complexes showed catalytic potential in oxidation reactions and could successfully carry out oxidative bromination, demonstrating the utility of naphthaldehyde derivatives in catalysis.

  • Cycloaddition Reactions : Shimizu et al. (1982) researched the intramolecular 1,3-dipolar cycloaddition of nitrilimines bearing alkenyl groups derived from 2-(alkenyloxy)benzaldehydes, including 1-naphthaldehydes. Their work, detailed in this study, highlights the versatility of naphthaldehyde derivatives in synthesizing cycloadducts, which are valuable in organic synthesis.

  • Synthesis of Aza-Heterocyclic Compounds : Wang et al. (2017) developed a method for synthesizing 1-aroyl-2-naphthaldehydes, which were then successfully applied in the synthesis of benzo[e]isoindol-3-ones and benzo[e]benzo[4,5]imidazo[2,1-a]isoindoles. Their research, found here, demonstrates the application of naphthaldehyde derivatives in creating complex heterocyclic structures.

  • Development of Fluorescent Chemosensors : The work by Sun et al. (2018) on a 2-hydroxy-1-naphthaldehyde-based chemosensor illustrates the use of naphthaldehyde derivatives in detecting ions like Al3+. This research, detailed in this paper, showcases the potential of naphthaldehyde derivatives in the field of chemical sensing and detection.

  • Lewis Acid Catalysis : Horike et al. (2008) investigated the use of 1-naphthaldehyde in Lewis acid catalysis within a microporous metal-organic framework. Their findings, available here, reveal the applicability of naphthaldehyde derivatives in catalytic processes, particularly in metal-organic frameworks.

  • Cyclopalladated Complex Synthesis and Catalytic Activities : A study by Babu et al. (2017) on the synthesis and catalytic activities of cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide highlights another application of naphthaldehyde derivatives. Their work can be found here.

  • Synthesis of Benzimidazole-Based Schiff Base Copper(II) Complexes : Paul et al. (2015) synthesized new benzimidazole containing compounds using 2-hydroxy-1-naphthaldehyde. These compounds, detailed in this paper, were studied for their DNA binding and cytotoxicity, indicating the biomedical applications of naphthaldehyde derivatives.

  • Schiff Bases and Metal Complexes : Maher (2018) reviewed the role of 2-hydroxy-1-naphthaldehyde in developing Schiff bases and their metal complexes, as found in this study. This illustrates the chemical versatility of naphthaldehyde derivatives in forming complex molecules.

Properties

IUPAC Name

2-phenylmethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDBXGFPCYWJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352775
Record name 2-(benzyloxy)-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-48-8
Record name 2-(benzyloxy)-1-naphthaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

450 ml of a dimethylformamide solution containing 100 g (0.58 mole) of 2-hydroxy-1-naphthaldehyde and 96.3 g (0.7 mole) of anhydrous potassium carbonate was stirred with heating at 60° C. To the solution was added dropwise 88.3 g (0.7 mole) of benzyl chloride. After the completion of the dropwise addition, the mixture was stirred at 60° C. for 2 hours. Then 870 ml of ethyl acetate heated at 60° C. and 1.2 liters of warm water at 60° C. were added to the mixture and it was extracted at 60° C. and separated. The organic layer was concentrated under reduced pressure to about 550 ml. 440 ml of methanol was added to the concentrate, and the solution was cooled to 5° C. to crystallize. The precipitated crystals were collected by filtration, and washed with methanol to obtain 131 g (0.5 mole) of 2-benzyloxy-1-naphthaldehyde.
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
96.3 g
Type
reactant
Reaction Step One
Quantity
88.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three
Quantity
870 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?

A1: The phenyl and naphthyl ring systems in this compound are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].

Q2: What type of intermolecular interactions contribute to the crystal packing of this compound?

A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].

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